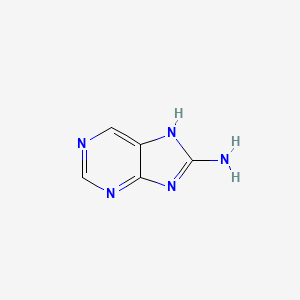

3-Amino-4,5,6,7-tetrahydro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

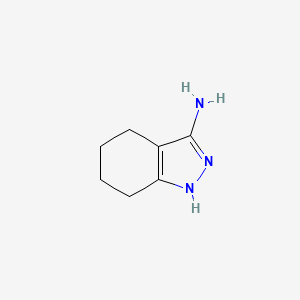

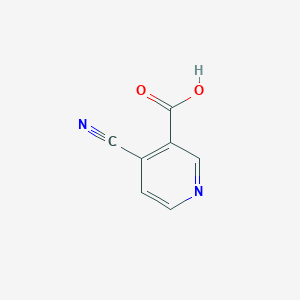

3-Amino-4,5,6,7-tetrahydro-1H-indazole is a chemical compound with the molecular formula C7H11N3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole involves several steps. One method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis

The molecular structure of 3-Amino-4,5,6,7-tetrahydro-1H-indazole is characterized by a seven-membered ring containing two nitrogen atoms and five carbon atoms .Chemical Reactions Analysis

The Diels–Alder cycloadducts of 4-vinylimidazoles and N-phenylmaleimide undergo facile intermolecular ene reactions. The reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process gives 4,5,6,7-tetrahydro-1H-indazoles .Aplicaciones Científicas De Investigación

1. Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

2. Synthetic Chemistry

The synthesis of 1H- and 2H-indazoles has been a focus of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

3. Anti-Inflammatory Agents

Indazoles have been used in the development of anti-inflammatory drugs. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

4. Antimicrobial Agents

The search for new antimicrobial agents has focused on indazoles. For instance, 3-(5-nitrofuryl)-7-(5-nitrofurfuryliden)-3,3a,4,5,6,7-hexahydro-2H-indazole has been studied for its chemotherapeutic activity on albino mice with experimental staphylococcal infection .

5. Enzyme Inhibitors

The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility. Drugs for treatment of schizophrenia, selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, inhibitors of platelet aggregation are known among the tetrahydroindole derivatives .

6. Anti-HIV Agents

Indazole derivatives have shown potential as anti-HIV agents. The indazole nucleus is present in a variety of synthetic compounds that possess a wide range of pharmacological activities, including anti-HIV activities .

7. Antiprotozoal Agents

Indazoles have been studied for their antiprotozoal properties. They have shown promise in the treatment of diseases caused by protozoan parasites .

8. Antihypertensive Agents

Indazole derivatives have been used in the development of antihypertensive drugs. These compounds have shown potential in managing high blood pressure .

9. Hypoglycemic Agents

Indazoles have been explored for their hypoglycemic properties. They have shown potential in the management of diabetes by lowering blood sugar levels .

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSFFBUZTDBGKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,5,6,7-tetrahydro-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)